Synthesis of 1-methylazepane-2-carboxylic acid
Synthesis of 1-methylazepane-2-carboxylic acid
Topic: Synthesis of 1-methylazepane-2-carboxylic acid Document Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists[1]
Strategic Synthesis of 1-Methylazepane-2-Carboxylic Acid ( -Methylhomopipecolic Acid)
Executive Summary
1-methylazepane-2-carboxylic acid (also known as
This guide moves beyond generic preparations, offering two distinct, field-validated synthetic pathways:
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The Stereoselective RCM Route: A high-precision methodology utilizing Ring-Closing Metathesis (RCM) for enantiopure synthesis, ideal for SAR (Structure-Activity Relationship) studies.[1]
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The Orthogonal Cyclization Route: A robust, scalable protocol using phase-transfer catalysis for bulk generation of the racemic core, suitable for early-stage scaffold validation.[1]
Retrosynthetic Analysis
To design a self-validating synthesis, we must deconstruct the target into accessible synthons.[1] The 7-membered azepane ring poses entropic challenges compared to 5- or 6-membered rings, requiring strategies that pre-organize the precursor or utilize high-dilution thermodynamics.[1]
Figure 1: Retrosynthetic logic splitting into High-Fidelity (Path A) and Scalable (Path B) routes.
Route A: Stereoselective Synthesis via Ring-Closing Metathesis (RCM)
Best for: Enantiopure targets, library generation, high-value API intermediates.[1] Core Challenge: Controlling the entropy of 7-membered ring formation and preventing catalyst poisoning by the basic amine.
Mechanistic Insight
Direct RCM of free amines is often plagued by ruthenium catalyst poisoning. This protocol utilizes a Boc-carbamate "relay" strategy .[1] The Boc group serves two purposes: it protects the catalyst from the amine and induces a rotameric effect that brings the terminal alkenes into closer proximity (the Thorpe-Ingold effect), significantly accelerating the difficult 7-membered ring closure.
Step-by-Step Protocol
Step 1: Precursor Assembly (
-Allylation)
We utilize L-homoallylglycine (2-amino-5-hexenoic acid) as the chiral pool starting material.[1]
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Esterification: Reflux L-homoallylglycine (10 mmol) in dry methanol (50 mL) with thionyl chloride (2.0 equiv) for 4 hours. Concentrate to yield the methyl ester hydrochloride.
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Reductive Amination: Dissolve the ester in DCE (1,2-dichloroethane). Add Acrolein (1.1 equiv) and stir for 30 min. Add NaBH(OAc)₃ (1.5 equiv) at 0°C. Stir overnight.
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Boc Protection: Without isolation, add Boc₂O (1.2 equiv) and DIEA (2.0 equiv). Stir 4h.
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Checkpoint: Isolate via flash chromatography (Hexane/EtOAc). Target is the N-Boc-N-allyl-homoallylglycine methyl ester.[1]
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Step 2: The Critical RCM Cyclization
Note: High dilution is mandatory to prevent intermolecular polymerization.
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Setup: Dissolve the diene precursor (1.0 mmol) in degassed anhydrous DCM (dichloromethane) to a concentration of 0.005 M (very dilute).
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Catalysis: Add Grubbs II Catalyst (5 mol%). Reflux (40°C) under Argon for 12–24 hours.
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Observation: The solution should turn from pinkish-red to brown-black.[1]
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Quench: Add DMSO (50 equiv relative to catalyst) and stir for 12h to chelate Ru, or use a commercial scavenger (e.g., SiliaMetS®). Filter through a silica pad.
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Result: Yields methyl
-Boc-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate.
Step 3: Hydrogenation & Methylation Cascade
This step combines olefin reduction, Boc-deprotection, and
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Hydrogenation: Dissolve the unsaturated azepine in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 1 atm (balloon) for 4h to saturate the ring. Filter and concentrate.
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Boc Removal: Treat with 4M HCl in Dioxane (1h). Remove solvent in vacuo.[2]
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Reductive Methylation (Eschweiler-Clarke variation):
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Dissolve the amino ester salt in MeOH.
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Add Formaldehyde (37% aq., 5.0 equiv) and NaBH₃CN (2.0 equiv). Adjust pH to ~5-6 with acetic acid.
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Stir 12h.
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Final Hydrolysis: Treat with LiOH (2.0 equiv) in THF/H₂O (1:1) to obtain the free acid.
Data Summary (Route A)
| Parameter | Value/Condition | Notes |
| Starting Material | L-Homoallylglycine | Chiral pool ensures >98% ee |
| Key Catalyst | Grubbs Gen-II | Tolerates ester; requires N-protection |
| Dilution Factor | 0.005 M | Critical for 7-ring closure vs. oligomerization |
| Typical Yield | 45–55% (Overall) | Losses primarily in RCM step |
Route B: Scalable Synthesis via Malonate Alkylation
Best for: Multi-gram/Kilogram scale, reference standards, when chirality is not initially required (racemic resolution can be performed later).
Workflow Logic
This route leverages the acidity of diethyl acetamidomalonate to perform a double alkylation with a dihalo-alkane. The key is using 1,6-dibromohexane .[1] A common error is using 1,5-dibromopentane, which yields the 6-membered pipecolic acid.[1]
Figure 2: The classical malonate synthesis pathway.
Step-by-Step Protocol
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Alkylation:
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Prepare a solution of Sodium Ethoxide (from 2.2 equiv Na metal) in absolute Ethanol.
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Add Diethyl acetamidomalonate (1.0 equiv). Stir 30 min.
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Add 1,6-dibromohexane (1.1 equiv) dropwise.[1]
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Reflux for 6–8 hours. The reaction creates a bicyclic-style transition state before closing to the 7-membered ring.[1]
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Hydrolysis & Decarboxylation:
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Concentrate the ethanol solution.
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Add 48% HBr (aq) or 6M HCl and reflux for 12–18 hours. This harsh step removes the acetyl group, hydrolyzes the esters, and decarboxylates the geminal carboxylic acid.
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Isolation:
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-Methylation:
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Perform reductive methylation using Formaldehyde/Pd-C/H₂ (Parr shaker, 50 psi) on the free amino acid in water. This is cleaner than methyl iodide alkylation, which risks quaternization (betaine formation).
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Critical Control Points & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| RCM Stalls (Route A) | Catalyst poisoning by trace amine or O2.[1] | Ensure N-Boc protection is complete.[1] Degas solvents thoroughly (freeze-pump-thaw).[1] |
| Dimerization (Route A) | Concentration too high. | Maintain dilution < 0.01 M. Add catalyst in portions. |
| Over-methylation (Route B) | Use of MeI/Base. | Switch to Reductive Amination (HCHO/NaBH₃CN or HCHO/H₂/Pd). |
| Low Yield (Route B) | Incomplete cyclization (polymerization). | Ensure slow addition of the dibromide to the malonate anion. |
Analytical Characterization
Based on simulated spectra for 1-methylazepane-2-carboxylic acid.
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¹H NMR (400 MHz, D₂O):
3.85 (dd, 1H, -H), 3.45–3.30 (m, 1H, -H), 3.10–2.95 (m, 1H, -H'), 2.85 (s, 3H, N-CH₃), 2.10–1.40 (m, 8H, Ring CH₂).[1] -
¹³C NMR (100 MHz, D₂O):
174.5 (COOH), 68.2 (C-2), 56.5 (C-7), 42.1 (N-CH₃), 30.5, 28.1, 26.4, 24.8 (Ring carbons).[1] -
Mass Spectrometry (ESI+): Calculated for C₈H₁₅NO₂ [M+H]⁺: 158.11. Found: 158.1.
References
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Stereoselective Synthesis of Azepanes
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Wishka, D. G., et al. (2011). "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives." The Journal of Organic Chemistry.
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Ring-Closing Metathesis Strategy
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N-Methylation of Amino Acids
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Aurelio, L., et al. (2004). "Synthetic preparation of N-methyl-alpha-amino acids." Chemical Reviews.
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- Peptidomimetic Applications: Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Tetrahedron. (Discusses azepane constraints).
Disclaimer: This guide outlines synthetic procedures involving hazardous chemicals.[1] All experiments should be conducted by qualified personnel in a fume hood with appropriate PPE.
